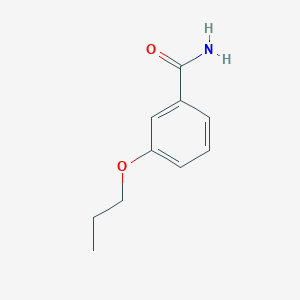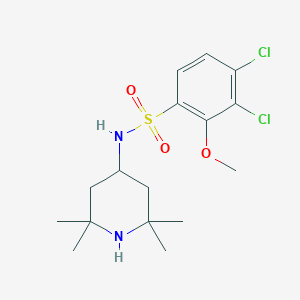![molecular formula C17H15BrO4 B222452 (2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid, commonly known as 4-BBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-BBO is not fully understood, but studies suggest that it acts by inhibiting specific enzymes and pathways involved in disease progression. For example, 4-BBO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Additionally, 4-BBO has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-BBO exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. Specifically, 4-BBO has been shown to inhibit the activity of COX-2, reduce the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. Additionally, 4-BBO has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and reduced neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-BBO in lab experiments is its ability to selectively inhibit specific enzymes and pathways involved in disease progression. Additionally, 4-BBO has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one limitation of using 4-BBO in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-BBO. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-BBO and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods for 4-BBO to enable its widespread use in scientific research.
Méthodes De Synthèse
The synthesis of 4-BBO is a multi-step process that involves the reaction of 4-bromobenzyl alcohol with 3-methoxyphenylacetic acid, followed by the addition of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-BBO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-BBO exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and pathways involved in these diseases. Additionally, 4-BBO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid |
|---|---|
Formule moléculaire |
C17H15BrO4 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-21-16-10-12(5-9-17(19)20)4-8-15(16)22-11-13-2-6-14(18)7-3-13/h2-10H,11H2,1H3,(H,19,20)/b9-5+ |
Clé InChI |
JEGMIVXFOLGJBY-WEVVVXLNSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)Br |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)


![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)

![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
